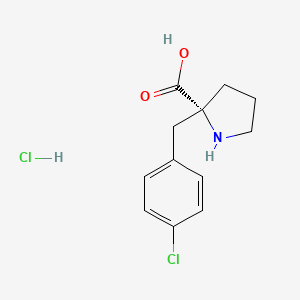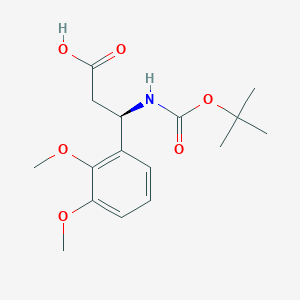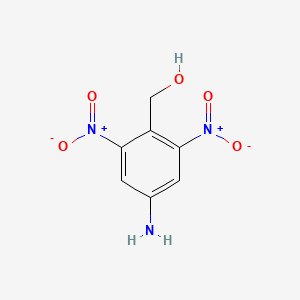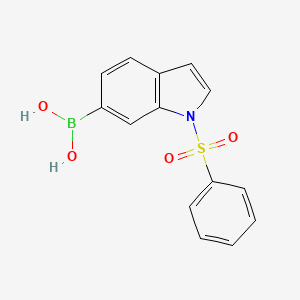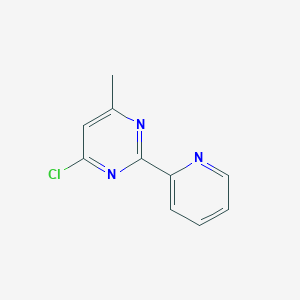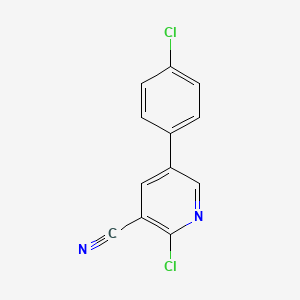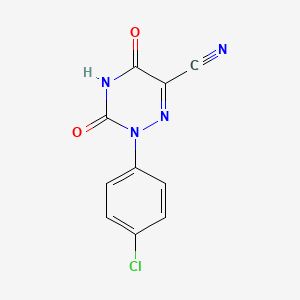
Tetraphenylphosphoniumtetrafluoroborat
Übersicht
Beschreibung
Tetraphenylphosphonium tetrafluoroborate (TPPBF4) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of tetraphenylphosphonium cation (TPP+) and tetrafluoroborate anion (BF4-). TPPBF4 is a white crystalline powder that is soluble in polar solvents such as water and ethanol. This compound has various applications in the field of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Epoxid-initiierte Kation-Olefin-Polycyclisierungsreaktionen
Tetraphenylphosphoniumtetrafluoroborat wird in der organischen Synthese verwendet, insbesondere in Epoxid-initiierten Kation-Olefin-Polycyclisierungsreaktionen. Diese Verbindung stabilisiert das intermediäre Kation, wodurch effiziente Reaktionen mit breiter funktioneller Gruppentoleranz und Resistenz gegenüber Wasser und Sauerstoff ermöglicht werden .
Tumorbilderung
In der medizinischen Forschung wurden Tetraphenylphosphoniumverbindungen als molekulare Sonden zur Tumorbilderung untersucht. Ihre Aufnahme in Tumorzellen ist vom mitochondrialen Membranpotential abhängig, was auf ihre potenzielle Verwendung als Tracer hindeutet .
Ionen-Solvatations- und Ionen-Assoziationsverhalten
In der physikalischen Chemie wurde das Verhalten von this compound in verschiedenen Lösungsmitteln untersucht, um Ionen-Solvatations- und Ionen-Assoziationseigenschaften zu verstehen. Diese Forschung ist entscheidend für die Entwicklung neuer Lösungsmittel und das Verständnis chemischer Reaktionen auf molekularer Ebene .
Katalytische Protokolle in der synthetischen Chemie
Tetraphenylphosphoniumsalze werden in katalytischen Protokollen verwendet, wie z. B. der Diels-Alder-Reaktion, wo sie als Oxyanionenloch-Katalysatoren wirken. Diese Anwendung ist in der synthetischen Chemie von Bedeutung für die Konstruktion komplexer organischer Verbindungen .
Wirkmechanismus
Target of Action
Tetraphenylphosphonium tetrafluoroborate primarily targets the process of epoxide-initiated cation-olefin polycyclization reactions . This reaction is a key step in the synthesis of many complex organic compounds, and the compound’s role is to promote this reaction .
Mode of Action
The compound interacts with its targets by stabilizing the intermediate cation in the reaction . This is achieved through the use of an excess amount of tetraphenylphosphonium tetrafluoroborate in 1,1,1,3,3,3-hexafluoroisopropanol . This interaction results in the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions .
Biochemical Pathways
The primary biochemical pathway affected by tetraphenylphosphonium tetrafluoroborate is the cation-olefin polycyclization pathway . The compound’s action leads to the efficient promotion of this pathway, resulting in the synthesis of complex organic compounds .
Pharmacokinetics
Its impact on bioavailability is inferred from its role in promoting cation-olefin polycyclization reactions .
Result of Action
The molecular and cellular effects of tetraphenylphosphonium tetrafluoroborate’s action include the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions . This leads to the synthesis of complex organic compounds with broad functional group tolerance .
Action Environment
The action of tetraphenylphosphonium tetrafluoroborate is influenced by environmental factors such as the presence of water and oxygen . The compound has shown tolerance to these factors, indicating its stability and efficacy in various environments .
Biochemische Analyse
Biochemical Properties
Tetraphenylphosphonium tetrafluoroborate plays a significant role in biochemical reactions. It is used in the promotion of epoxide-initiated cation-olefin polycyclization reactions
Cellular Effects
It is known to promote epoxide-initiated cation-olefin polycyclization reactions , which could potentially influence various cellular processes.
Molecular Mechanism
The molecular mechanism of Tetraphenylphosphonium tetrafluoroborate involves the promotion of epoxide-initiated cation-olefin polycyclization reactions . This process is initiated by breaking the P-B bond of the compound
Temporal Effects in Laboratory Settings
It is known to efficiently promote epoxide-initiated cation-olefin polycyclization reactions .
Eigenschaften
IUPAC Name |
tetraphenylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBFAYVSDYMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-79-9 | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


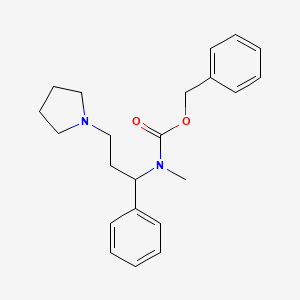
![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)


![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)
